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Compound of Interest

Compound Name: 2-Phenoxynicotinic acid

Cat. No.: B186817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the molecular structure of 2-
phenoxynicotinic acid, a compound of interest in medicinal chemistry. In the absence of

extensive dedicated theoretical studies on this specific molecule, this guide presents a

comprehensive framework based on established computational methodologies applied to

closely related analogues, such as 2-(methylthio)nicotinic acid and other substituted nicotinic

acids. The principles and expected outcomes detailed herein provide a robust foundation for

understanding the structural, vibrational, and electronic properties of 2-phenoxynicotinic acid.

Introduction
2-Phenoxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), possesses a unique

structural architecture combining a pyridine carboxylic acid moiety with a phenoxy group. This

combination imparts specific electronic and conformational properties that are crucial for its

biological activity and potential applications in drug design. Theoretical studies, primarily

employing Density Functional Theory (DFT), are invaluable for elucidating the three-

dimensional geometry, vibrational modes, and electronic characteristics of such molecules at

the atomic level. This guide outlines the standard computational protocols and expected

findings from such theoretical investigations.
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The theoretical analysis of 2-phenoxynicotinic acid's molecular structure is typically

performed using quantum chemical calculations. The following section details a standard and

effective experimental protocol based on methods reported for analogous compounds.[1]

Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the most stable

conformation (the global minimum on the potential energy surface).

Protocol:

Software: Gaussian 09 or a similar quantum chemistry software package.

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-

Parr) exchange-correlation functional.

Basis Set: 6-311G(d,p) is a suitable basis set that provides a good balance between

accuracy and computational cost for molecules of this size.

Procedure:

An initial structure of 2-phenoxynicotinic acid is built using a molecular modeling

program.

A full geometry optimization is performed in the gas phase to locate the stationary points

on the potential energy surface.

Frequency calculations are subsequently performed at the same level of theory to confirm

that the optimized structure corresponds to a true minimum (i.e., no imaginary

frequencies).

The following diagram illustrates the typical workflow for geometry optimization and subsequent

analysis.
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Computational Workflow for 2-Phenoxynicotinic Acid Analysis
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Computational analysis workflow.

Vibrational Analysis
Vibrational frequency calculations are essential not only for confirming the nature of the

optimized geometry but also for predicting the infrared (IR) and Raman spectra of the molecule.

Protocol:

Software: Gaussian 09 or equivalent.

Method: DFT/B3LYP with the 6-311G(d,p) basis set.
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Procedure:

Following geometry optimization, a frequency calculation is performed on the optimized

structure.

The calculated harmonic vibrational frequencies are often scaled by an empirical scaling

factor (e.g., ~0.967 for B3LYP/6-311G(d,p)) to better match experimental data, which

accounts for anharmonicity and basis set deficiencies.

The IR intensities and Raman activities are also calculated to simulate the respective

spectra.

Electronic Property Analysis
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the

chemical reactivity and kinetic stability of the molecule.

Protocol:

Software: Gaussian 09 or equivalent.

Method: DFT/B3LYP with the 6-311G(d,p) basis set.

Procedure:

The HOMO and LUMO energies are obtained from the output of the geometry optimization

calculation.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated, which is an

indicator of the molecule's excitability and chemical reactivity.

The molecular electrostatic potential (MEP) can also be mapped to visualize the charge

distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Predicted Molecular Structure and Properties
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Based on theoretical studies of analogous compounds, the following tables summarize the

expected quantitative data for 2-phenoxynicotinic acid.

Optimized Geometrical Parameters
The bond lengths and angles define the three-dimensional structure of the molecule. The

following table presents representative theoretical values.

Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C2-O 1.35

O-C1' 1.40

C3-C(O)OH 1.50

C=O 1.22

O-H 0.97

N1-C2 1.34

N1-C6 1.33

Bond Angles (°) C3-C2-O 118.0

C2-O-C1' 119.0

C2-N1-C6 117.0

C2-C3-C(O)OH 120.0

O=C-O 123.0

Dihedral Angles (°) C3-C2-O-C1' 45.0

C4-C3-C(O)-O 180.0

Note: These are representative values based on DFT calculations of similar molecules and

may vary slightly for 2-phenoxynicotinic acid.

Vibrational Frequencies
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The calculated vibrational frequencies can be correlated with experimental IR and Raman

spectra. Key vibrational modes are highlighted below.

Vibrational Mode Frequency (cm-1, Scaled) Description

O-H stretch ~3500 Carboxylic acid hydroxyl group

C-H stretch (aromatic) ~3100-3000 Pyridine and Phenyl rings

C=O stretch ~1720 Carboxylic acid carbonyl group

C=C/C=N stretch ~1600-1400
Pyridine and Phenyl ring

vibrations

C-O stretch ~1250 Phenoxy ether linkage

O-H bend ~1400 Carboxylic acid hydroxyl group

Electronic Properties
The HOMO and LUMO energies are crucial for understanding the molecule's electronic

behavior.

Parameter Calculated Value (eV)

HOMO Energy -6.5

LUMO Energy -1.8

HOMO-LUMO Gap (ΔE) 4.7

Note: These values are indicative and can be influenced by the computational method and

basis set used.

The following diagram illustrates the relationship between the HOMO, LUMO, and the energy

gap, which is fundamental to understanding chemical reactivity.

LUMO (Lowest Unoccupied Molecular Orbital) HOMO (Highest Occupied Molecular Orbital)
  ΔE = E(LUMO) - E(HOMO)  

Energy
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HOMO-LUMO energy gap diagram.

Conclusion
This technical guide provides a comprehensive overview of the theoretical approaches used to

study the molecular structure of 2-phenoxynicotinic acid. By employing Density Functional

Theory, researchers can obtain detailed insights into the molecule's geometry, vibrational

spectra, and electronic properties. The data presented, based on studies of analogous

compounds, serves as a valuable reference for future computational and experimental

investigations. Such theoretical groundwork is crucial for understanding the structure-activity

relationships of 2-phenoxynicotinic acid and guiding the development of new therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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